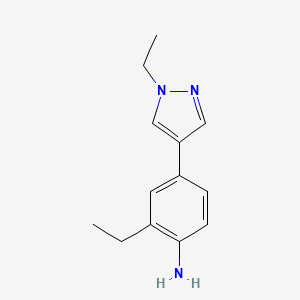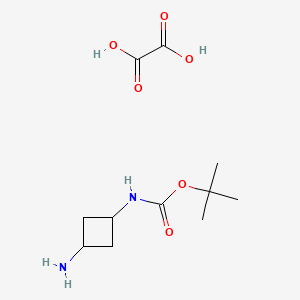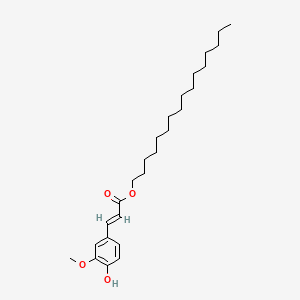
Hexadecyl ferulate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl ferulate is a derivative of ferulic acid, a phenolic compound known for its antioxidant properties. The compound is formed by esterifying ferulic acid with hexadecanol, resulting in a molecule that combines the beneficial properties of ferulic acid with the lipophilic characteristics of hexadecanol. This combination enhances its ability to penetrate biological membranes, making it a promising candidate for various applications in medicine, biology, and industry .
Méthodes De Préparation
Hexadecyl ferulate can be synthesized through several methods, with Steglich esterification being one of the most common. This method involves the reaction of ferulic acid with hexadecanol in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically yields a high percentage of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, enzymatic methods using feruloyl esterases have been explored for more environmentally friendly production .
Analyse Des Réactions Chimiques
Hexadecyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexadecyl alcohol and ferulic acid derivatives.
Substitution: Various substituted ferulates depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products.
Biology: Studied for its ability to cross the blood-brain barrier, making it a potential candidate for neuroprotective therapies.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used as an antioxidant in food and cosmetic products to enhance shelf life and stability.
Mécanisme D'action
Hexadecyl ferulate exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways .
Comparaison Avec Des Composés Similaires
Hexadecyl ferulate is unique due to its combination of lipophilic and antioxidant properties. Similar compounds include:
Linoleyl ferulate: Another ester of ferulic acid with a different fatty alcohol, showing similar antioxidant properties but differing in its ability to inhibit α-glucosidase.
Octyl ferulate: A shorter-chain ester of ferulic acid, which may have different solubility and membrane permeability characteristics.
Propriétés
Numéro CAS |
64190-80-3 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+ |
Clé InChI |
ZISDTRGMDDVTKY-CZIZESTLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


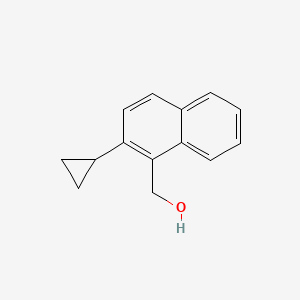
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
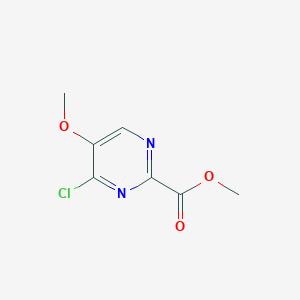

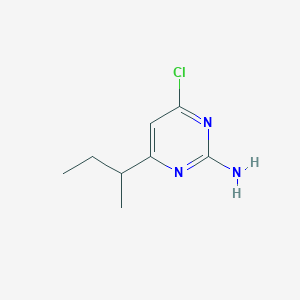
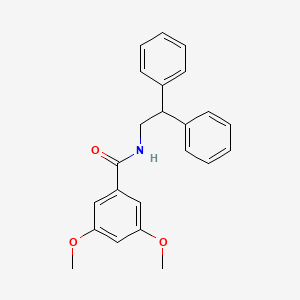
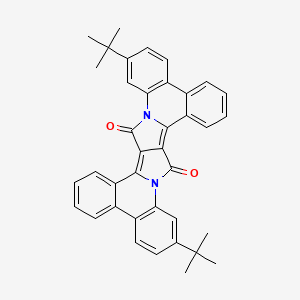
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)

![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
